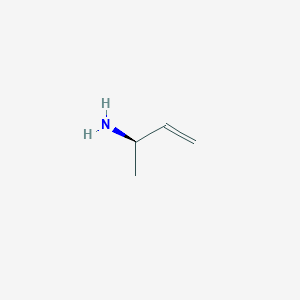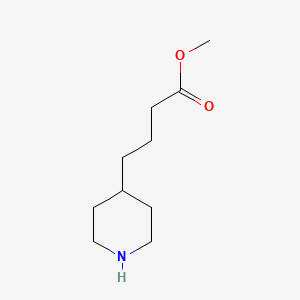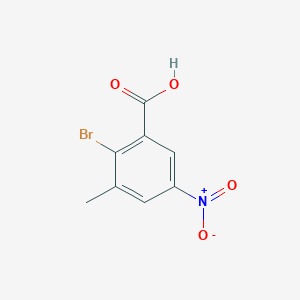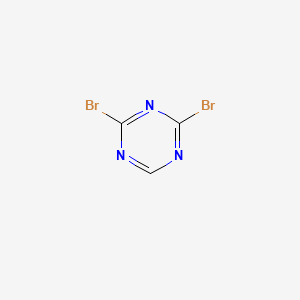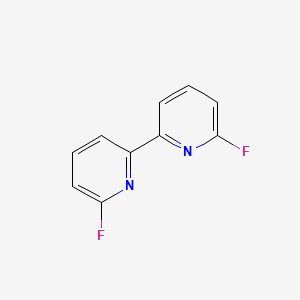![molecular formula C14H14O2 B1612911 [2-(Phenoxymethyl)phenyl]methanol CAS No. 34904-98-8](/img/structure/B1612911.png)
[2-(Phenoxymethyl)phenyl]methanol
Descripción general
Descripción
[2-(Phenoxymethyl)phenyl]methanol: is an organic compound with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Phenoxymethyl)phenyl]methanol typically involves the reaction of benzyl chloride with phenol in the presence of a base, followed by reduction of the resulting benzyl phenyl ether. The reaction conditions often include the use of sodium hydroxide as the base and a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(Phenoxymethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, where the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Benzaldehyde or benzophenone derivatives.
Reduction: Various alcohol derivatives.
Substitution: Halogenated or sulfonated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [2-(Phenoxymethyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, it is used to study the interactions of phenolic compounds with biological systems. It can act as a model compound for understanding the behavior of phenolic derivatives in biological environments.
Medicine: It can be used as a precursor for the synthesis of drugs with phenolic structures.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It serves as a monomer or additive to enhance the properties of these materials.
Mecanismo De Acción
The mechanism of action of [2-(Phenoxymethyl)phenyl]methanol involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The phenolic group in the compound allows it to participate in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
Benzyl alcohol: Similar structure but lacks the phenoxy group.
Phenol: Contains a hydroxyl group directly attached to the benzene ring.
Benzyl phenyl ether: Similar structure but lacks the hydroxyl group on the benzyl moiety.
Uniqueness: [2-(Phenoxymethyl)phenyl]methanol is unique due to the presence of both phenoxy and hydroxyl groups, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Propiedades
IUPAC Name |
[2-(phenoxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRTWBZKENSMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629012 | |
| Record name | [2-(Phenoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34904-98-8 | |
| Record name | [2-(Phenoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



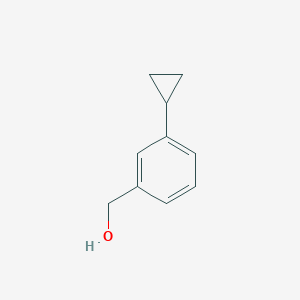
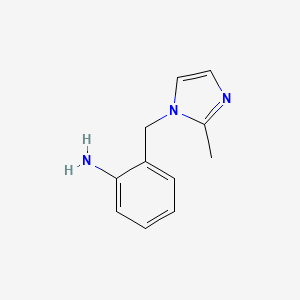
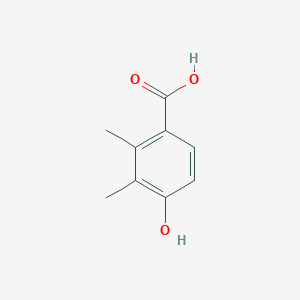

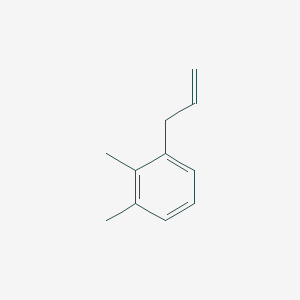
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide](/img/structure/B1612840.png)

